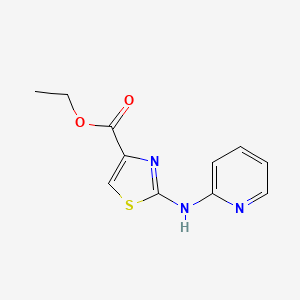

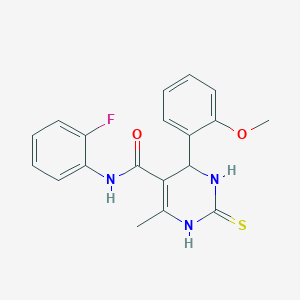

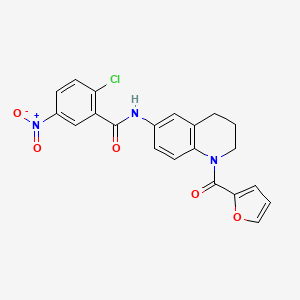

Ethyl 2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxylate

説明

“Ethyl 3-(pyridin-2-ylamino)propanoate” is a compound that has been mentioned in the context of pharmaceutical chemistry . It’s worth noting that the exact compound you’re asking about might not be widely studied or it might be known under a different name.

Synthesis Analysis

A preparation method for a similar compound, “Ethyl 3-(pyridin-2-ylamino)propanoate”, involves using 2-aminopyridine and ethyl acrylate as raw materials, anhydrous ethanol as a solvent, and trifluoromethanesulfonic acid as a catalyst . The reaction is carried out under the protection of nitrogen, with oil bath heating to control the temperature .

Chemical Reactions Analysis

The preparation of “Ethyl 3-(pyridin-2-ylamino)propanoate” involves a catalytic reaction for 16-20 hours to obtain a reacting liquid . The reacting liquid is then washed with a first organic solvent, concentrated under reduced pressure, washed with a second organic solvent, and recrystallized to obtain the final product .

科学的研究の応用

Anti-Fibrosis Activity

The compound has been investigated for its anti-fibrotic properties. In a study by Gu et al., a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6). Among these compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited potent anti-fibrotic activities with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs .

Other Pharmacological Activities

While anti-fibrosis is a prominent application, it’s worth exploring other potential uses:

- Antimicrobial Activity : Pyrimidine derivatives, including those containing the pyridin-2-ylamino moiety, have demonstrated antimicrobial properties .

- Antiviral Activity : Similar to antimicrobial effects, pyrimidine-based compounds may exhibit antiviral properties .

- Antitumor Activity : Some pyrimidine derivatives have shown promise as antitumor agents .

Safety And Hazards

For a similar compound, “Ethyl 3-(pyridin-2-ylamino)propanoate”, safety precautions include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and avoiding prolonged or repeated exposure . It’s recommended to wash thoroughly after handling and remove contaminated clothing and wash before reuse .

特性

IUPAC Name |

ethyl 2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-2-16-10(15)8-7-17-11(13-8)14-9-5-3-4-6-12-9/h3-7H,2H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLOWWJZAOEGDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxylate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[3-nitro-4-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)phenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B2703383.png)

![5-Chloro-2-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B2703385.png)

![1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine](/img/structure/B2703395.png)

![2-{[2-(4-Aminophenyl)ethyl]amino}ethan-1-ol](/img/structure/B2703398.png)

![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2703399.png)

![Methyl (1S,2R,6S,7S,11R)-9-oxo-8-oxa-3-azatricyclo[5.2.2.02,6]undecane-11-carboxylate;hydrochloride](/img/structure/B2703406.png)